

Proposed Pharmacokinetic Study Design for Tofisopam

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tofisopam

CAS No.: 22345-47-7

Cat. No.: S545532

[Get Quote](#)

The table below outlines the key elements of a single-dose, open-label study to investigate **tofisopam** pharmacokinetics in healthy volunteers, synthesizing information from the search results.

Study Element	Proposed Protocol Details
Objective	To characterize the single-dose pharmacokinetics (PK) of tofisopam in healthy adult volunteers.
Study Design	Open-label, single-dose study.

| **Subjects** | • *Number*: 12 healthy volunteers [1] • *Population*: Healthy males (or gender-balanced) adults. | |
Dosage & Administration | • *Dose*: 100 mg (clinical anxiolytic dose) [2] • *Route*: Oral administration. | |
Blood Sampling | • *Schedule*: Pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose [3] [2] [1]. • *Rationale*: Covers absorption (T_{max} 1-2 h) and elimination (half-life ~6-8 h) phases. |

Bioanalytical Method for Quantifying Tofisopam

A robust, validated method is required to measure **tofisopam** concentrations in plasma. The table summarizes a high-performance Gas Chromatography method with Nitrogen-Phosphorous Detection (GC-

NPD) adapted from the literature [1].

Protocol Aspect	Detailed Methodology
Instrumentation	Gas Chromatography system with a Nitrogen-Phosphorous Detector (GC-NPD).

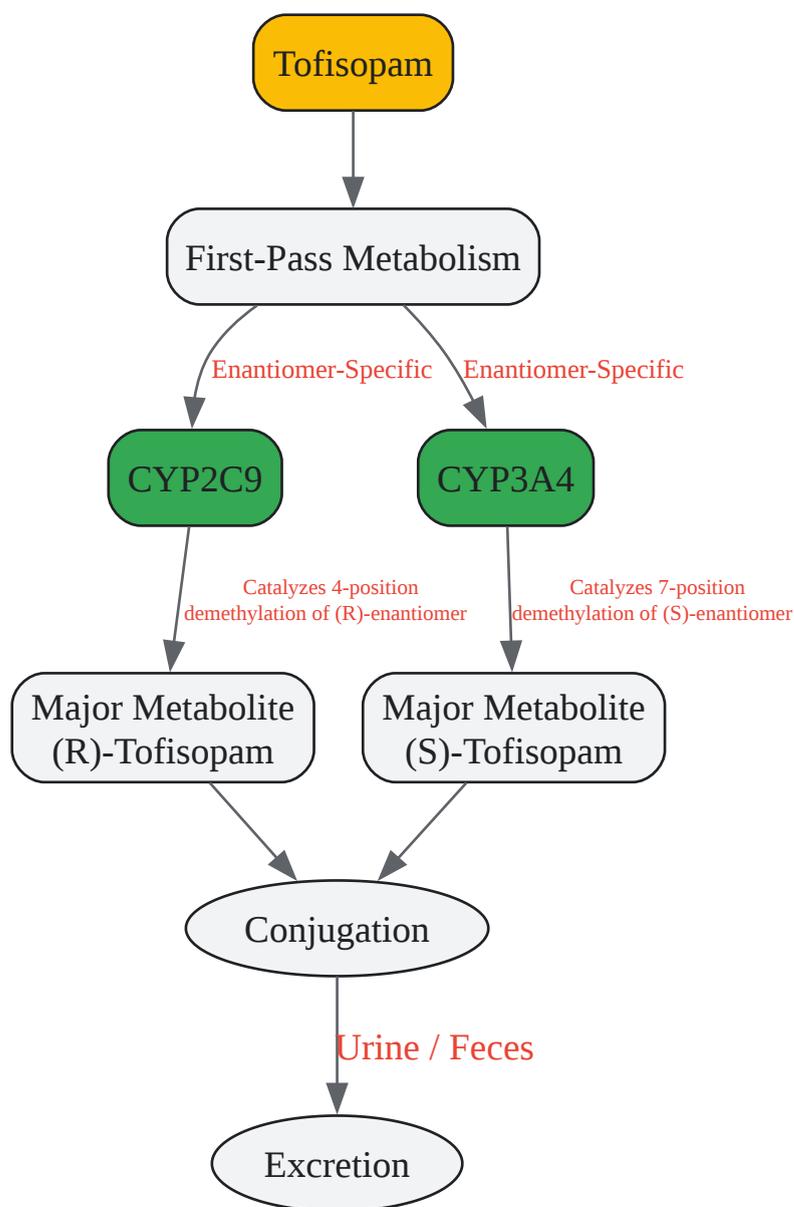
| Sample Preparation | Liquid-Liquid Extraction:

- Add **gizopam** as an **Internal Standard (IS)** to a 1 mL aliquot of plasma sample [1].
- Perform extraction using a suitable organic solvent.
- Vortex-mix and centrifuge the samples.
- Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream.
- Reconstitute the dry residue in the mobile phase for injection. | | **Chromatography** | • *Column*: Fused-silica capillary column. • *Carrier Gas*: Helium. • *Temperature Program*: Gradient elution to separate **tofisopam** and the internal standard. | | **Detection** | Nitrogen-Phosphorous Detection (NPD). | | **Validation Parameters** | • *Linearity*: 5 - 500 ng/mL (covers therapeutic range) [1]. • *Precision*: Inter- and intra-day precision $\leq 15\%$. • *Accuracy*: Within $\pm 15\%$ of the nominal value. • *Recovery*: Mean recovery of $\sim 70\%$ for **tofisopam** [1]. |

Tofisopam Metabolism and Drug Interaction

Assessment

Understanding metabolism is crucial for predicting drug interactions. The search results indicate that **tofisopam** is metabolized in the liver, primarily via **O-demethylation** by cytochrome P450 (CYP) enzymes [3] [2].



[Click to download full resolution via product page](#)

The proposed *in vitro* experiments to characterize these pathways are:

- **Reaction Phenotyping:**
 - **Objective:** Identify specific human CYP enzymes involved in **tofisopam** metabolism.
 - **Method:** Incubate **tofisopam** with a panel of cDNA-expressed human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Analyze metabolite formation rates to identify the primary metabolizing enzymes [4].
- **CYP Inhibition/Induction Screening:**
 - **Objective:** Assess **tofisopam**'s potential to cause drug-drug interactions (DDI) by inhibiting or inducing major CYP enzymes.

- **Method:** Use human liver microsomes or hepatocytes to test the effect of **tofisopam** on the metabolism of well-established probe substrates for different CYP enzymes [5] [4].

Limitations and Additional Considerations

Please be aware of the following limitations in the available information:

- **Incomplete Metabolic Picture:** The specific structures of the O-demethylated metabolites and their relative activity are not detailed in the search results. The diagram is based on the described metabolic pattern and requires confirmation.
- **Outdated References:** Several key pharmacokinetic and metabolic studies date back to the 1990s and early 2000s [3] [4]. Modern bioanalytical techniques like LC-MS/MS should be validated and may offer advantages over the cited GC-NPD method.
- **Clinical Relevance of DDI:** While *in vitro* data suggests potential for **tofisopam** to inhibit CYP3A4 [4], the clinical significance and magnitude of this interaction require dedicated clinical DDI studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Gas chromatography nitrogen phosphorous detection (GC- ... [ovid.com]
2. Tofisopam - an overview [sciencedirect.com]
3. [Pharmacokinetics and metabolism of tofizopam (Grandaxin)] [pubmed.ncbi.nlm.nih.gov]
4. Tofisopam inhibits the pharmacokinetics of CYP3A4 ... [semanticscholar.org]
5. Classification of drugs for evaluating drug interaction in ... [sciencedirect.com]

To cite this document: Smolecule. [Proposed Pharmacokinetic Study Design for Tofisopam].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b545532#tofisopam-pharmacokinetic-study-design-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com